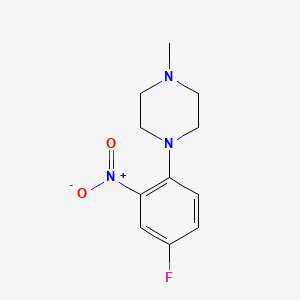

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUJOMAWXJSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387796 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432531-43-6 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a key building block in contemporary drug discovery and development. Its strategic importance lies in the versatile reactivity of its constituent moieties: the activated fluoro-nitrophenyl group and the nucleophilic methylpiperazine scaffold. The presence of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it a readily derivatizable intermediate. This allows for the facile introduction of a wide array of nucleophiles, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. Furthermore, the 4-methylpiperazine unit is a common pharmacophore found in numerous clinically successful drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings and offering a detailed, field-proven experimental protocol.

The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitably activated fluoro-nitro-aromatic precursor with 1-methylpiperazine.

Causality Behind Experimental Choices: Why this Pathway?

The selection of an SNAr reaction is predicated on several key chemical principles:

-

Activation of the Aromatic Ring: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position to the fluorine atom is crucial. Through a combination of inductive (-I) and resonance (-M) effects, the nitro group delocalizes the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[1]

-

Choice of Leaving Group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating this initial attack.

-

Nucleophilicity of 1-Methylpiperazine: 1-Methylpiperazine is a secondary amine with a readily available lone pair of electrons on the nitrogen atom, making it a potent nucleophile for this transformation.

-

Reaction Conditions: The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it can solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive. A mild inorganic base, typically potassium carbonate (K₂CO₃), is employed to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.

Mechanistic Insights: A Stepwise Process

The SNAr reaction for the synthesis of this compound is generally accepted to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 1-methylpiperazine on the carbon atom of the 1,4-difluoro-2-nitrobenzene bearing the fluorine atom at the 1-position. This leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion. This step is typically fast and results in the formation of the final product, this compound.

Caption: Generalized SNAr reaction mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 1,4-Difluoro-2-nitrobenzene | 159.09 | 10.0 g | 0.0629 | 1.0 |

| 1-Methylpiperazine | 100.16 | 7.56 g | 0.0755 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 17.38 g | 0.1258 | 2.0 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | - | q.s. | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (10.0 g, 0.0629 mol), potassium carbonate (17.38 g, 0.1258 mol), and dimethylformamide (100 mL).

-

Addition of Nucleophile: While stirring at room temperature, add 1-methylpiperazine (7.56 g, 0.0755 mol) dropwise to the reaction mixture over a period of 10-15 minutes.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate may form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (100 mL) to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound as a solid.

Data Presentation: Quantitative Overview

| Parameter | Value | Notes |

| Reactant Stoichiometry | ||

| 1,4-Difluoro-2-nitrobenzene | 1.0 eq | Limiting Reagent |

| 1-Methylpiperazine | 1.2 eq | Slight excess to ensure complete reaction |

| Potassium Carbonate | 2.0 eq | To neutralize the generated HF |

| Reaction Conditions | ||

| Solvent | DMF | Polar aprotic solvent |

| Temperature | 80-90 °C | Provides sufficient energy for the reaction |

| Time | 4-6 hours | Typical reaction time, monitor by TLC |

| Yield and Purity | ||

| Expected Yield | 85-95% | Based on similar reported reactions |

| Purity (post-purification) | >98% | As determined by NMR and/or LC-MS |

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and well-understood process. The key to a successful synthesis lies in the careful control of reaction conditions and a thorough purification of the final product. This in-depth guide provides the necessary theoretical framework and practical details for researchers, scientists, and drug development professionals to confidently and safely produce this valuable chemical intermediate for their research and development endeavors.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a synthetic compound of significant interest within pharmaceutical research and development. As an arylpiperazine derivative, it belongs to a class of molecules known for their versatile interactions with biological targets, particularly within the central nervous system.[1][2][3] The unique arrangement of a fluorinated nitrophenyl ring attached to a methylpiperazine moiety imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for drug design, formulation development, and predicting pharmacokinetic profiles.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The focus is not merely on the data itself, but on the underlying scientific principles and the rationale behind the experimental choices, empowering researchers to apply these methods in their own work.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational models, these values provide a strong foundation for experimental investigation.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem | [4] |

| Molecular Weight | 239.25 g/mol | PubChem | [4] |

| IUPAC Name | This compound | PubChem | [4] |

| CAS Number | 432531-43-6 | PubChem | [4] |

| Melting Point | Not experimentally determined. A structurally similar compound, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, has a melting point of 114-118 °C. | Chem-Impex[5] | The presence of a second nitro group in the reference compound would likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | Not experimentally determined. | - | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

| Computed LogP (XLogP3) | 1.8 | PubChem | [4] |

| Aqueous Solubility | Not experimentally determined. | - | The LogP value suggests low to moderate aqueous solubility. Experimental determination is crucial for formulation. |

| Estimated pKa | ~7.5 - 8.5 | Inferred from literature on substituted piperazines.[6][7] | The electron-withdrawing nitro and fluoro groups on the aryl ring are expected to decrease the basicity of the anilinic nitrogen, while the methyl group on the aliphatic nitrogen has a slight base-strengthening inductive effect. |

Synthesis

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the reaction of 1,4-difluoro-2-nitrobenzene with 1-methylpiperazine.

Reaction Scheme:

General Procedure:

To a solution of 1,4-difluoro-2-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1-methylpiperazine and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are added.[8] The reaction mixture is heated, typically between 70-100 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for the experimental determination of key physicochemical parameters.

Lipophilicity: Determination of the Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. A LogP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).[9]

Methodology: Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining LogP.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH, such as 7.4. Saturate this buffer with n-octanol by mixing them and allowing the phases to separate. Similarly, saturate n-octanol with the phosphate buffer.

-

Standard Curve Generation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution in the aqueous phase and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

-

Equilibration: Vigorously shake the tube for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove a sample from the aqueous phase and measure its absorbance.

-

Calculation: Using the standard curve, determine the concentration of the compound in the aqueous phase. The concentration in the n-octanol phase can be calculated by subtracting the amount in the aqueous phase from the total initial amount. The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask LogP Determination Workflow:

Caption: Workflow for LogP determination using the shake-flask method.

Aqueous Solubility: Kinetic and Thermodynamic Measurement

Scientific Rationale: Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, rapidly added from a DMSO stock solution, precipitates in an aqueous buffer.[4][10] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is determined over a longer incubation period.[4][10]

Methodology: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.

-

Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Diagram of the Thermodynamic Solubility Workflow:

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant: pKa Determination

Scientific Rationale: The ionization constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa will govern the extent of its ionization at different physiological pH values. The piperazine ring contains two nitrogen atoms that can be protonated. The ionization state significantly affects solubility, permeability across biological membranes, and binding to target receptors.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low, to a known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization. This is often identified as the inflection point in the derivative of the titration curve.

Diagram of the Potentiometric pKa Determination Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The physicochemical properties of this compound are integral to its potential as a pharmacologically active agent. While computational methods provide valuable initial estimates, rigorous experimental determination of properties such as lipophilicity, aqueous solubility, and pKa is indispensable for successful drug development. The protocols outlined in this guide represent robust and validated approaches for obtaining this critical data, thereby enabling informed decision-making in lead optimization, formulation, and preclinical evaluation. The interplay of the fluorinated nitrophenyl ring and the methylpiperazine moiety creates a unique physicochemical profile that warrants thorough investigation to unlock its full therapeutic potential.

References

-

Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Porras, E. (2002). Synthesis and Structure–Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of Medicinal Chemistry, 45(2), 536-545. [Link]

-

pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-Fluoro-4-Nitrophenyl)piperazine. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). MDPI. Retrieved from [Link]

-

General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.). Retrieved from [Link]

-

Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. (n.d.). Appchem. Retrieved from [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada. Retrieved from [Link]

-

Table 5 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. Retrieved from [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. uregina.ca [uregina.ca]

- 8. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. 1-(2-Fluoro-4-Nitrophenyl)piperazine | Chemical Properties, Applications, Safety Data & Supplier Information - Buy FNPZ from China Manufacturer [chemheterocycles.com]

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS 432531-43-6 characterization

An In-depth Technical Guide to the Characterization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the definitive characterization of this compound, a key intermediate in contemporary synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal-driven methodologies required for unambiguous structural verification and purity assessment. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Compound Overview and Strategic Importance

This compound (CAS: 432531-43-6) is a substituted nitrophenylpiperazine derivative. Compounds within this class are significant building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1][2] The specific arrangement of the fluoro and nitro groups on the phenyl ring, combined with the N-methylpiperazine moiety, offers multiple avenues for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3]

Accurate characterization is paramount to ensure that the correct regioisomer is in hand and to quantify its purity, as these factors directly impact the success, reproducibility, and safety of subsequent synthetic transformations and biological assays.

Physicochemical Identifiers

A foundational step in characterization is the confirmation of the compound's basic physical and chemical properties, which align with its molecular formula, C₁₁H₁₄FN₃O₂.[4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 432531-43-6 | PubChem[4] |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem[4] |

| Molecular Weight | 239.25 g/mol | PubChem[4] |

| Exact Mass | 239.10700486 Da | PubChem[4] |

| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[O-] | PubChem[4] |

| InChIKey | SVXUJOMAWXJSIK-UHFFFAOYSA-N | PubChem[4] |

Contextual Synthesis: A Rationale for Characterization

While multiple synthetic routes may exist, a common and logical approach to synthesizing the title compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This context is crucial as it informs the potential side products and impurities that our characterization workflow must be designed to detect. The likely pathway involves the reaction of 1-methylpiperazine with a suitable di-substituted nitrobenzene.

The primary rationale for this choice is the high reactivity of halogenated nitroaromatics towards nucleophilic attack, driven by the strong electron-withdrawing nature of the nitro group.

Caption: Probable synthetic route via Nucleophilic Aromatic Substitution (SₙAr).

This reaction could potentially yield regioisomeric impurities if the starting material were, for example, 1-chloro-4-fluoro-2-nitrobenzene, where substitution could occur at either halogenated position. Therefore, the subsequent spectroscopic analysis must definitively confirm the connectivity shown.

The Core Characterization Workflow: A Multi-Technique Approach

No single analytical technique is sufficient for unambiguous characterization. We employ a synergistic workflow where each method provides a unique and complementary piece of structural information. The results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively build a complete and validated structural profile.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for elucidating the precise molecular structure, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom.

Expertise & Causality: We use a combination of ¹H, ¹³C, and ¹⁹F NMR. ¹H NMR confirms the proton environments and their neighbor relationships (connectivity) through spin-spin coupling. ¹³C NMR verifies the complete carbon backbone. Crucially, ¹⁹F NMR provides a simple, direct confirmation of the fluorine's presence and electronic environment, which is essential for distinguishing it from other halogenated analogues.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add ~0.6 mL of CDCl₃. If necessary, add a drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is common practice.[5]

-

Homogenization: Cap the tube and gently invert several times or use brief sonication to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.[5]

Predicted ¹H NMR Spectral Data (CDCl₃)

The spectrum will show distinct signals for the aromatic protons, the two non-equivalent sets of piperazine protons, and the N-methyl protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | dd (J ≈ 9.0, 3.0 Hz) | 1H | Ar-H (H3) | Ortho to NO₂ and meta to F. Deshielded by the nitro group. |

| ~ 7.20 | ddd (J ≈ 9.0, 7.5, 3.0 Hz) | 1H | Ar-H (H5) | Ortho to F, meta to NO₂. Complex splitting from both F and adjacent protons. |

| ~ 7.10 | dd (J ≈ 9.0, 4.5 Hz) | 1H | Ar-H (H6) | Ortho to the piperazine nitrogen and ortho to F. |

| ~ 3.20 | t (J ≈ 5.0 Hz) | 4H | -N(CH₂ )- (Piperazine) | Protons on carbons adjacent to the aromatic ring. |

| ~ 2.70 | t (J ≈ 5.0 Hz) | 4H | -N(CH₂ )- (Piperazine) | Protons on carbons adjacent to the N-methyl group.[6][7] |

| ~ 2.40 | s | 3H | -N-CH₃ | Singlet signal for the methyl group protons.[6] |

Predicted ¹³C and ¹⁹F NMR Spectral Data (CDCl₃)

| Spectrum | Predicted Shift (ppm) | Assignment | Rationale |

| ¹³C NMR | ~ 160 (d, J ≈ 250 Hz) | C -F | Large one-bond C-F coupling constant is characteristic. |

| ~ 145-150 | Ar-C | Aromatic carbons, including C-N and C-NO₂. | |

| ~ 115-130 | Ar-C | Remaining aromatic carbons, showing C-F coupling. | |

| ~ 54.5 | Piperazine C -N(Me) | Carbon atoms adjacent to the N-methyl group. | |

| ~ 49.0 | Piperazine C -N(Ar) | Carbon atoms adjacent to the aromatic ring. | |

| ~ 45.5 | N-C H₃ | Methyl carbon. | |

| ¹⁹F NMR | ~ -110 to -115 | Ar-F | A single resonance is expected for the one fluorine atom.[5] |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

MS provides the exact mass of the compound, which is one of the most definitive pieces of evidence for its identity.

Trustworthiness: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M+H]⁺ | 240.1143 | ~ 240.11 | The primary ion observed in positive mode ESI, confirming the molecular weight. |

| [M+Na]⁺ | 262.0962 | ~ 262.10 | A sodium adduct is commonly observed as a minor peak. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing a molecular "fingerprint."[9]

Expertise & Causality: For this molecule, we are specifically looking for the characteristic strong absorptions of the nitro group (N-O stretches), the aromatic C=C bonds, the aliphatic C-H bonds of the piperazine and methyl groups, and the C-N and C-F bonds.[10][11] The absence of other signals (e.g., O-H or C=O) confirms the purity of the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine & Methyl C-H) |

| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~ 1520, ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) - Key Bands |

| ~ 1250 | C-N Stretch | Aryl-N (Piperazine) |

| ~ 1200 | C-F Stretch | Aryl-F |

Purity Assessment and Final Validation

While spectroscopic methods confirm structure, they are not inherently quantitative for purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1] A typical result from a supplier would indicate a purity of ≥97%.[12]

Protocol: A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) coupled with a UV detector would be appropriate. A single major peak would confirm the sample's high purity.

Conclusion

The structural characterization of this compound is achieved through a logical, multi-faceted analytical workflow. NMR spectroscopy provides the definitive structural framework and confirms regio-connectivity. Mass spectrometry validates the molecular weight and elemental composition. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. Together, these techniques provide a robust and self-validating dataset, ensuring the material's identity and quality for its intended use in research and development.

References

-

Title: this compound | C11H14FN3O2 | CID 2915664 Source: PubChem URL: [Link]

-

Title: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine Source: PrepChem.com URL: [Link]

-

Title: 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066 Source: PubChem URL: [Link]

-

Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | 221198-29-4 Source: Appchem URL: [Link]

-

Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase Source: PubMed Central (PMC) URL: [Link]

-

Title: 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies Source: SciSpace by Typeset URL: [Link]

-

Title: 1-(4-Nitrophenyl)piperazine - IR Spectrum Source: NIST WebBook URL: [Link]

-

Title: 1-(4-Nitrophenyl)piperazine - Mass Spectrum Source: NIST WebBook URL: [Link]

-

Title: piperazine, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)- - 1H NMR Spectrum Source: SpectraBase URL: [Link]

-

Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE Source: ResearchGate URL: [Link]

-

Title: 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies Source: Semantic Scholar URL: [Link]

-

Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE Source: CSCanada URL: [Link]

-

Title: NPS Discovery — New Drug Monograph 2025 4F-MBZP Source: The Center for Forensic Science Research & Education URL: [Link]

-

Title: Infrared Spectroscopy Source: Michigan State University Chemistry Department URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cscanada.net [cscanada.net]

- 4. This compound | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 7. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. scispace.com [scispace.com]

- 11. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 12. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

A Comprehensive Guide to the Spectral Analysis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Foreword

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth exploration of the analytical techniques required to characterize 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine, a compound of interest due to its prevalence in medicinal chemistry scaffolds. As researchers and drug development professionals, our ability to interpret complex spectral data with precision is fundamental to advancing our projects. This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of analytical chemistry. We will dissect the "why" behind the "how," ensuring that each step of the analytical workflow is not just a procedure, but a logical inquiry into the molecule's electronic and structural properties.

The methodologies and interpretations presented herein are designed to be self-validating, reflecting a commitment to scientific integrity. By cross-referencing data from multiple spectroscopic techniques, we build a congruent and robust structural hypothesis. This guide is structured to empower the reader—from the bench chemist to the project leader—with the expertise to confidently characterize this and similar molecules.

Molecular Structure and Analytical Overview

This compound (C₁₁H₁₄FN₃O₂) is a substituted arylpiperazine with a molecular weight of approximately 239.25 g/mol .[1][2] Its structure comprises a 4-methylpiperazine ring attached to a 4-fluoro-2-nitrophenyl group. The strategic placement of a fluorine atom and a nitro group—both potent electron-withdrawing groups—on the aromatic ring significantly influences the molecule's electronic environment and, consequently, its spectral properties.

Our analytical approach will be multi-faceted, employing a suite of spectroscopic techniques to probe the molecule's constitution:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and deduce connectivity.

-

Mass Spectrometry (MS): To determine the exact molecular weight and investigate fragmentation patterns for structural confirmation.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.

This integrated approach ensures a comprehensive and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce detailed information about molecular structure and connectivity. For this compound, we will focus on ¹H and ¹³C NMR.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the analysis of structurally similar compounds, we can predict the following signals[3][4]:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | dd | 1H | H-3 | The strong deshielding effect of the adjacent nitro group (NO₂) and ortho-coupling to H-5. |

| ~ 7.3 - 7.5 | m | 1H | H-5 | Deshielded by the aromatic ring current and influenced by coupling to H-3 and the fluorine at C-4. |

| ~ 7.1 - 7.3 | dd | 1H | H-6 | Influenced by the piperazine nitrogen and coupling to H-5. |

| ~ 3.1 - 3.3 | t | 4H | Piperazine CH₂ (adjacent to N-aryl) | These protons are on the carbons directly attached to the deshielding aromatic ring system. |

| ~ 2.5 - 2.7 | t | 4H | Piperazine CH₂ (adjacent to N-methyl) | These protons are further from the aromatic ring and thus appear at a higher field. |

| ~ 2.3 - 2.4 | s | 3H | Methyl (CH₃) | A characteristic singlet for a methyl group attached to a nitrogen. |

Note: Predicted chemical shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. The exact values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, we expect to see signals for all 11 carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 (d) | C-4 | Carbon directly bonded to fluorine will show a large coupling constant (¹JCF). |

| ~ 148 - 152 | C-2 | Carbon bearing the electron-withdrawing nitro group will be significantly deshielded. |

| ~ 140 - 144 | C-1 | The ipso-carbon attached to the piperazine nitrogen. |

| ~ 125 - 128 | C-6 | Aromatic CH. |

| ~ 120 - 123 (d) | C-5 | Aromatic CH with coupling to fluorine (²JCF). |

| ~ 115 - 118 (d) | C-3 | Aromatic CH with coupling to fluorine (³JCF). |

| ~ 54 - 56 | Piperazine CH₂ (adjacent to N-methyl) | Aliphatic carbons adjacent to nitrogen. |

| ~ 48 - 52 | Piperazine CH₂ (adjacent to N-aryl) | Deshielded relative to the other piperazine carbons due to proximity to the aryl group. |

| ~ 45 - 47 | Methyl (CH₃) | Typical chemical shift for a methyl group on a nitrogen. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H spectrum. Reference the spectra to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion.

| m/z (charge-to-mass ratio) | Ion |

| ~ 240.11 | [M+H]⁺ |

Predicted Fragmentation Pattern:

Electron Ionization (EI) would induce more fragmentation. Key predicted fragments would arise from the cleavage of the piperazine ring and the bonds connecting it to the aryl group. A prominent fragment would likely be the loss of the methyl group or cleavage of the piperazine ring, leading to characteristic daughter ions.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~ 2950 - 2800 | C-H stretch | Aliphatic C-H (piperazine and methyl) |

| ~ 1600 - 1580 | C=C stretch | Aromatic ring |

| ~ 1520 - 1475 | N-O asymmetric stretch | Nitro group (NO₂) |

| ~ 1350 - 1300 | N-O symmetric stretch | Nitro group (NO₂) |

| ~ 1250 - 1200 | C-N stretch | Aryl-N (piperazine) |

| ~ 1200 - 1150 | C-F stretch | Aryl-F |

The region below 1450 cm⁻¹ is the "fingerprint region," which will show a complex pattern of absorptions unique to the molecule's overall structure.[5]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—specifically the substituted nitrophenyl ring—will give rise to characteristic absorptions.

Predicted UV-Vis Spectrum

The molecule contains a conjugated system involving the benzene ring and the nitro group. We can predict two main absorption bands:

-

π → π* transition: An intense absorption band is expected in the range of 250-280 nm, corresponding to the electronic transition within the aromatic ring.

-

n → π* transition: A less intense, longer-wavelength absorption band, likely above 300 nm, is expected due to the presence of the nitro group and the nitrogen lone pairs.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from approximately 200 to 600 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Integrated Analytical Workflow

The power of this multi-technique approach lies in the integration of data. The workflow should follow a logical progression, with each step confirming and refining the structural hypothesis.

Caption: Integrated workflow for the spectral analysis of this compound.

Conclusion

The spectral analysis of this compound is a clear demonstration of modern analytical chemistry in practice. Through the systematic application of NMR, MS, IR, and UV-Vis spectroscopy, a complete and confident structural assignment can be achieved. This guide has provided not only the predicted spectral data but also the underlying scientific rationale and field-tested protocols necessary for successful characterization. By adhering to these principles of scientific integrity and logical workflow, researchers can ensure the quality and validity of their findings, paving the way for further development and application.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). piperazine, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

- Parlak, C., Alver, Ö., & Şenyel, M. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 293-301.

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-(4-Nitrophenyl)piperazine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, a substituted N-arylpiperazine of significant interest in medicinal chemistry. N-arylpiperazines are a ubiquitous scaffold in drug discovery, and understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document synthesizes theoretical principles with established experimental and computational methodologies to offer a detailed exploration of the conformational landscape of this molecule. We will delve into the intricacies of its synthesis, the preferred conformations of the piperazine ring, the rotational dynamics of the aryl substituent, and the influence of electronic and steric factors on its overall geometry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this important class of molecules.

Introduction: The Significance of N-Arylpiperazines in Drug Discovery

The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting the central nervous system (CNS) and other therapeutic areas.[4] Their prevalence stems from a combination of favorable physicochemical properties, including their ability to modulate aqueous solubility and their capacity to engage in crucial interactions with biological targets, often through the protonatable nitrogen atom.[1][5] The conformational flexibility of the piperazine ring and the orientation of the aryl group are critical determinants of a molecule's biological activity, influencing its binding affinity and selectivity for specific receptors.[4] Therefore, a thorough understanding of the conformational preferences of molecules like this compound is not merely an academic exercise but a fundamental prerequisite for the design of more potent and selective therapeutic agents.[6]

Molecular Structure and Synthesis

The molecule at the core of this guide, this compound, possesses a well-defined chemical structure that dictates its potential conformational states.

Chemical Identity:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem CID: 2915664[7] |

| Molecular Weight | 239.25 g/mol | PubChem CID: 2915664[7] |

| IUPAC Name | This compound | PubChem CID: 2915664[7] |

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established method involves the reaction of 1-methylpiperazine with a suitably activated fluoro- or chloro-nitrobenzene derivative.

General Reaction Scheme:

Figure 1. General synthetic scheme for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of analogous N-arylpiperazines.[8][9]

-

Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, typically potassium carbonate (K₂CO₃, 2-3 eq).

-

Addition of Aryl Halide: To the stirred suspension, add 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene (1.0-1.2 eq). The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom is a good leaving group in this context.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Conformational Analysis: Unveiling the 3D Landscape

The biological activity of this compound is intrinsically linked to its three-dimensional shape. The overall conformation is primarily determined by two key factors: the puckering of the piperazine ring and the orientation of the substituted phenyl group relative to the piperazine ring.

Piperazine Ring Conformation: The Dominance of the Chair Form

The piperazine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is the chair form , which minimizes both angle and torsional strain.[1][2] Other, higher-energy conformations include the boat and twist-boat forms. The energy barrier for the interconversion between the chair and boat forms is approximately 6.1 kcal/mol.[1][2] In the vast majority of crystallographic and computational studies of piperazine-containing compounds, the chair conformation is overwhelmingly favored.[2]

Figure 2. Predominant conformations of the piperazine ring.

In this compound, the substituents on the nitrogen atoms (the aryl group and the methyl group) can occupy either axial or equatorial positions on the chair conformation. Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize 1,3-diaxial interactions.

Aryl Group Orientation: A Balance of Steric and Electronic Effects

The orientation of the 4-fluoro-2-nitrophenyl group relative to the piperazine ring is a critical conformational parameter. This is defined by the torsion angle around the C-N bond connecting the two rings. The interplay between steric hindrance and electronic effects governs the preferred rotational conformation.

-

Steric Effects: The ortho-nitro group introduces significant steric bulk, which will disfavor a coplanar arrangement of the phenyl and piperazine rings. This steric clash would force the rings to adopt a more perpendicular orientation.

-

Electronic Effects: The nitrogen atom of the piperazine ring attached to the phenyl group has a lone pair of electrons that can conjugate with the π-system of the aromatic ring. This conjugation is maximized when the rings are coplanar. Electron-withdrawing groups, such as the nitro group, on the aryl ring enhance this conjugation.[10]

Therefore, the final conformation is a compromise between these opposing forces. It is expected that the 4-fluoro-2-nitrophenyl group will be twisted out of the plane of the piperazine ring to alleviate steric strain, but not completely perpendicular, to allow for some degree of electronic conjugation.[10]

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is employed to determine the precise molecular structure and conformational preferences of N-arylpiperazines.

Experimental Approaches

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[11][12][13]

Workflow for Single-Crystal X-ray Diffraction:

Figure 3. Workflow for X-ray crystallography.

While a crystal structure for the specific title compound is not publicly available, analysis of related N-arylpiperazine structures in the Cambridge Structural Database (CSD) reveals a strong preference for the piperazine ring to adopt a chair conformation.[4] The dihedral angle between the aryl and piperazine rings varies depending on the substitution pattern.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying molecular structure and conformation in solution.

Key NMR Observables for Conformational Analysis:

-

Chemical Shifts: The chemical shifts of the piperazine protons and carbons are sensitive to their local electronic environment and can provide clues about the ring conformation and the orientation of substituents.

-

Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) can be used to determine dihedral angles via the Karplus equation, providing information about the puckering of the piperazine ring.

-

Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of the aryl and piperazine rings.

Representative Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and NOE correlations to deduce the solution-state conformation.

Computational Modeling

In the absence of experimental data or to complement it, computational modeling provides invaluable insights into the conformational landscape of a molecule.[1][2][5]

4.2.1. Conformational Searching

A systematic or stochastic conformational search can be performed to identify all low-energy conformations of the molecule. This involves rotating all rotatable bonds and evaluating the energy of each resulting conformer using molecular mechanics force fields.

4.2.2. Quantum Mechanics Calculations

The geometries of the low-energy conformers identified from the conformational search can be further optimized and their relative energies calculated using more accurate quantum mechanics methods, such as Density Functional Theory (DFT).[14] The M06-2X functional with a cc-pVDZ basis set has been shown to provide a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[2]

Computational Workflow for Conformational Analysis:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts | DIGITAL.CSIC [digital.csic.es]

- 13. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

A Technical Guide to the Anticipated Biological Activity of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine: A Scaffold for Drug Discovery

This technical guide provides a comprehensive exploration of the potential biological activities of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural motifs—an arylpiperazine core functionalized with fluoro and nitro groups—are prevalent in a wide array of biologically active compounds. This document, therefore, extrapolates from established research on analogous structures to propose likely biological activities and to provide robust, field-proven methodologies for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: Deconstructing the Molecular Architecture

This compound is a small molecule with the chemical formula C₁₁H₁₄FN₃O₂ and a molecular weight of 239.25 g/mol [1]. Its structure is characterized by a central piperazine ring, a versatile scaffold known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets[2]. The piperazine core is substituted with two key pharmacophores: a 4-fluoro-2-nitrophenyl group and a methyl group.

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[3]. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound[3][4]. The nitro group, an electron-withdrawing moiety, can also significantly influence the electronic properties and reactivity of the molecule, potentially contributing to its biological activity[5]. The N-methyl group on the piperazine ring can impact its basicity and interaction with biological targets[2].

Given these structural features, this compound holds potential as a lead compound for the development of novel therapeutics, particularly in the areas of neuropharmacology, oncology, and infectious diseases.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted arylpiperazines, we can hypothesize several promising avenues for the biological activity of this compound.

Central Nervous System (CNS) Activity

Arylpiperazines are renowned for their diverse activities within the CNS[3]. Many approved drugs and clinical candidates for psychiatric and neurological disorders contain this core structure.

-

Serotonin (5-HT) Receptor Modulation: A significant number of arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes, such as the 5-HT₁A and 5-HT₂A receptors[6][7]. Modulation of these receptors is a key mechanism for antidepressant and anxiolytic drugs[8]. It is plausible that this compound could act as a ligand for these receptors, potentially exhibiting anxiolytic or antidepressant-like effects.

-

Dopamine Receptor Interaction: While perhaps less common than serotonin receptor activity, some arylpiperazines also interact with dopamine receptors, which are critical targets in the treatment of psychosis and other neurological conditions[9].

Anticancer Potential

The piperazine scaffold is also a feature in several anticancer agents. Arylpiperazines have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival[9].

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. The inhibition of this pathway is a major focus of modern cancer drug discovery[9]. It is conceivable that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

Antimicrobial and Antifungal Activity

There is a growing body of research demonstrating the efficacy of piperazine derivatives as antimicrobial and antifungal agents[2][10][11]. The mechanism of action can vary, but these compounds have been shown to disrupt microbial cell membranes or inhibit essential enzymes[2]. The presence of the fluorophenyl moiety may enhance this activity.

Experimental Workflows for Activity Validation

To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, self-validating protocols for key initial assays.

In Vitro Cytotoxicity Evaluation (MTT Assay)

A foundational step in assessing the therapeutic potential of any compound is to determine its cytotoxicity against relevant cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability[9].

Protocol:

-

Cell Plating: Seed mammalian cells (e.g., a relevant cancer cell line or a standard line like HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the test compound. Include a solvent control (e.g., DMSO) and a negative control (medium only)[9].

-

Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 24-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in living cells[9].

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow for Initial Biological Screening

Caption: A logical workflow for the initial biological evaluation of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

To assess the potential antimicrobial properties, the Minimum Inhibitory Concentration (MIC) should be determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism[9].

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

CNS Receptor Binding Assay

To investigate the hypothesized CNS activity, radioligand binding assays can determine the affinity of the compound for specific receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., human 5-HT₁A receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity[9].

Potential PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Cytotoxicity Data (IC₅₀)

| Cell Line | Compound | IC₅₀ (µM) |

| e.g., A549 (Lung Cancer) | This compound | Experimental Value |

| e.g., MCF-7 (Breast Cancer) | This compound | Experimental Value |

| e.g., HEK293 (Control) | This compound | Experimental Value |

Table 2: Summary of Antimicrobial Activity (MIC)

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus | This compound | Experimental Value |

| E. coli | This compound | Experimental Value |

| C. albicans | This compound | Experimental Value |

Table 3: Summary of CNS Receptor Binding Affinity (Ki)

| Receptor | Compound | Ki (nM) |

| 5-HT₁A | This compound | Experimental Value |

| 5-HT₂A | This compound | Experimental Value |

| D₂ | This compound | Experimental Value |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to a multitude of known bioactive molecules strongly suggests a high probability of discovering significant biological activity. The proposed workflows provide a clear path for the initial characterization of this compound's potential in CNS disorders, cancer, and infectious diseases.

Positive results in these primary screens would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogues to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties of the compound.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

-

Li, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. PubMed. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]

-

Pike, V. W., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ResearchGate. Retrieved from [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. Retrieved from [Link]

-

Shreedhara, S. H., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Preprints.org. Retrieved from [Link]

Sources

- 1. This compound | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 3. 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Computational Chemistry and Modern Drug Discovery

The journey from a chemical entity to a therapeutic agent is fraught with challenges, high attrition rates, and significant investment.[1][2] In this landscape, computational, or in silico, modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and prioritize drug candidates with greater speed and accuracy.[3][4][5] This guide provides an in-depth technical framework for the computational modeling of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine , a molecule featuring the versatile piperazine scaffold.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry